1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride
Description
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride (CAS No. 113411-62-4) is a heterocyclic compound with a molecular formula of C₁₁H₁₂ClNO and a molecular weight of 209.67 . Its structure combines a benzofuran moiety fused with a tetrahydropyridine ring, conferring unique physicochemical and pharmacological properties. The compound has garnered attention in medicinal chemistry due to its diverse biological activities, including histone deacetylase (HDAC) inhibition and kinase modulation, making it a candidate for cancer therapy . It is commercially available through suppliers like Jiangsu Xinyi Huili Fine Chemical Co., Ltd., and research entities such as HePeng Bio .
Properties
IUPAC Name |
1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,12H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMXGJFAJZQRED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride involves a multicomponent reaction approach. One common method includes the use of a scaffold-hopping design, where various flexible linkers and zinc-binding groups are incorporated . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale multicomponent synthesis. This method allows for the efficient production of the compound with high purity and yield. The reaction conditions are optimized to ensure the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a histone deacetylase inhibitor, which can modulate gene expression.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride involves its role as a histone deacetylase inhibitor. It binds to the catalytic domain of histone deacetylase enzymes, leading to the upregulation of acetylation of histone H3 and α-tubulin . This results in the induction of apoptosis and autophagy in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrobenzofuro[3,2-c]pyridine Derivatives
- Structure : Differs in the fusion position of the benzofuran and pyridine rings (3,2-c vs. 2,3-c).
- The 2-substituted derivatives show enhanced receptor affinity compared to unmodified scaffolds .
- Key Difference : The positional isomerism significantly alters biological target engagement, emphasizing the role of ring fusion geometry in activity.
Pyrrolo[2,3-c]pyridine Derivatives
- Structure : Replaces the benzofuran ring with a pyrrole moiety.
- Activity : Exhibits cytotoxicity against EGFR-overexpressing cancer cells (e.g., A431 line, IC₅₀ ~5–10 μM). These compounds exploit dysfunctional p53 pathways, unlike the benzofuropyridine’s HDAC inhibition .
- Key Difference : The absence of a fused oxygen-containing ring reduces metabolic stability but enhances specificity for EGFR-driven malignancies.
Pyrido[2,3-c]pyridazine Derivatives
- Structure : Incorporates a pyridazine ring fused with pyridine.
- Activity : Acts as Bcl-xL inhibitors, inducing apoptosis in cancer cells. Patent data highlight their utility in treating autoimmune disorders, diverging from the benzofuropyridine’s oncology focus .
Pharmacokinetic and Pharmacodynamic Profiles
- Solubility and Stability : The benzofuropyridine’s benzofuran moiety enhances lipophilicity, improving blood-brain barrier penetration compared to pyrrolo derivatives . However, its hydrochloride salt form (as in CAS 113411-62-4) increases aqueous solubility for in vivo administration .
- Selectivity : The benzofuropyridine exhibits dual activity against HDAC and PAK4, enabling multitargeted therapy, whereas pyrrolo/pyridazine derivatives are single-target agents .
Structure-Activity Relationship (SAR) Insights
- Substituent Effects : highlights that 2-substitution on the benzofuropyridine scaffold amplifies α₂-antagonism, while 3-substitution (as in the [2,3-c] isomer) favors kinase inhibition .
- Ring Fusion : Oxygen-containing rings (benzofuran) improve metabolic stability over nitrogen-rich analogues (e.g., pyrrolo derivatives), reducing hepatic clearance .
- Chloride Impact : The hydrochloride salt in CAS 113411-62-4 enhances crystallinity and shelf-life compared to free-base counterparts .
Clinical and Preclinical Findings
- Benzofuropyridine Derivatives: Demonstrated efficacy in hepatocellular carcinoma models via HDAC inhibition (PMID: 37498552) and in pancreatic cancer via PAK4 blockade (IC₅₀: 0.2 μM) .
- Pyridazine Derivatives : Patent data suggest broad apoptosis induction but lack published potency metrics .
Biological Activity
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride is a chemical compound with the CAS number 113411-62-4. It is characterized by a unique molecular structure that includes a fused benzofuro and pyridine system. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology.
- Molecular Formula : C₁₁H₁₂ClN₀
- Molecular Weight : 209.67 g/mol
- CAS Number : 113411-62-4
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClN₀ |
| Molecular Weight | 209.67 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| LogP | 3.209 |
Neuropharmacological Effects
Research indicates that this compound exhibits significant activity related to neurotransmitter systems. Notably, it has been studied for its effects on the alpha-2 adrenergic receptors, which are implicated in various neurological conditions.
- Alpha-2 Adrenergic Receptor Antagonism :
-
Cognitive Enhancement :
- The compound has also shown promise in enhancing cognitive functions in animal models. Its mechanism may involve modulation of norepinephrine levels in the brain, which is critical for attention and learning processes.
Study on Antidepressant Properties
A notable study involved the synthesis of various substituted tetrahydrobenzofuro[3,2-c]pyridines. These compounds were evaluated for their antidepressant-like effects using established behavioral tests in rodents. The findings indicated that certain derivatives exhibited significant reductions in depressive-like behaviors, supporting their potential as new antidepressant agents .
In Vivo Studies
In vivo studies have demonstrated that these compounds can influence neurotransmitter release dynamics. For instance:
- Dopamine Release : The compound was found to modulate dopamine release in specific brain regions associated with reward and motivation.
- Serotonin Activity : Additionally, alterations in serotonin levels were noted, which could contribute to the observed mood-enhancing effects.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Current data suggest that this compound has a favorable safety profile when used within recommended dosages for research purposes. However, extensive toxicological studies are required to establish its safety for clinical use.
Q & A
Q. What are the established synthetic routes for 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine hydrochloride?
The compound is typically synthesized via multi-step organic reactions involving annulation and functional group transformations. For example, analogous tetrahydrobenzofuropyridine derivatives have been prepared using [4+2] annulation reactions between triazinanes and α,β-unsaturated imines under catalytic conditions . A specific route for the hydrochloride salt involves converting the free base to its hydrochloride form using concentrated HCl in methanol, followed by purification via chromatography . Key steps include temperature control (e.g., 70°C for coupling reactions) and pH adjustments to stabilize intermediates .
Q. How is the purity of this compound validated in research settings?
Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, often coupled with mass spectrometry (LC-MS) for structural confirmation. For example, similar compounds are purified via reverse-phase HPLC, and purity is quantified using area-under-the-curve (AUC) analysis at 254 nm . Residual solvents and inorganic salts (e.g., from HCl neutralization) are monitored via Karl Fischer titration and ion chromatography .
Q. What spectroscopic techniques are used for structural characterization?
- NMR : - and -NMR are critical for confirming the fused benzofuropyridine core and substituent positions. Aromatic protons in the benzofuran moiety typically resonate at δ 6.8–7.5 ppm, while the pyridine ring protons appear upfield (δ 2.5–4.0 ppm) .
- IR : Stretching frequencies for C-O (benzofuran) and N-H (pyridine hydrochloride) are observed at 1250–1100 cm and 2500–2700 cm, respectively .
- X-ray crystallography : Used to resolve ambiguous stereochemistry in complex derivatives .
Advanced Research Questions
Q. How do structural modifications to the benzofuropyridine core influence biological activity?
Substitutions at the pyridine nitrogen (e.g., alkylation) or benzofuran oxygen (e.g., halogenation) significantly alter pharmacological properties. For instance, methylation at the pyridine N-atom enhances blood-brain barrier penetration in neuroactive derivatives, while chloro-substitutions on the benzofuran ring improve HDAC (histone deacetylase) inhibitory activity . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like HDACs or α2-adrenoceptors .
Q. What experimental strategies address low yield in the final cyclization step of synthesis?
Low yields during cyclization often stem from steric hindrance or competing side reactions. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF or NMP) improve solubility of intermediates .
- Catalyst screening : Palladium or copper catalysts enhance regioselectivity in annulation reactions .
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 30 minutes vs. 24 hours under conventional heating) .
Q. How are contradictory bioactivity data resolved between in vitro and in vivo studies?
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. For example, a compound showing potent HDAC inhibition in vitro (IC < 200 nM) but weak efficacy in vivo might require formulation adjustments (e.g., liposomal encapsulation) or metabolic stability studies using liver microsomes . Parallel assays measuring plasma protein binding and cytochrome P450 interactions are recommended .
Q. What methodologies are used to assess the compound’s stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours, followed by LC-MS to detect degradation products .
- Light/heat stability : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) .
- Oxidative stress : Exposure to HO or Fe/ascorbate systems identifies vulnerable functional groups (e.g., benzofuran oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
